13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol
Overview
Description
13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol is a synthetic organic compound with the molecular formula C20H26O2 and a molecular weight of 298.43 g/mol . This compound is a derivative of estradiol, a naturally occurring estrogen hormone, and is often used in the synthesis of various pharmaceutical agents .
Mechanism of Action
Target of Action
It is a synthetic steroidal compound , which suggests that it may interact with steroid receptors or enzymes involved in steroid metabolism.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol . These factors can include temperature, pH, and the presence of other substances that can interact with the compound.
Preparation Methods
The synthesis of 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol involves multiple steps of organic reactions. One common synthetic route starts with the precursor this compound, which undergoes a series of reactions including methylation and cyclization . The reaction conditions typically involve the use of organic solvents such as acetonitrile and catalysts to facilitate the reactions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where functional groups such as halides are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various steroidal compounds and pharmaceutical agents.
Biology: The compound is studied for its potential effects on cellular processes and hormone regulation.
Medicine: It is used in the development of hormone replacement therapies and contraceptives.
Comparison with Similar Compounds
13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol can be compared with other similar compounds such as:
Estradiol: A naturally occurring estrogen hormone with similar structural features but different functional groups.
Ethinylestradiol: A synthetic derivative of estradiol used in oral contraceptives.
Mestranol: Another synthetic estrogen used in combination with progestins for contraceptive purposes.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and pharmacological properties .
Properties
IUPAC Name |
(13S,14S,17S)-13-ethyl-3-methoxy-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-20-11-10-16-15-7-5-14(22-2)12-13(15)4-6-17(16)18(20)8-9-19(20)21/h5,7,12,18-19,21H,3-4,6,8-11H2,1-2H3/t18-,19-,20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVSXUVLXBTVLM-UFYCRDLUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3=C(C1CCC2O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CCC3=C([C@@H]1CC[C@@H]2O)CCC4=C3C=CC(=C4)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901210372 | |
Record name | (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7443-72-3 | |
Record name | (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7443-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17beta-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007443723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (17β)-13-Ethyl-3-methoxygona-1,3,5(10),8-tetraen-17-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901210372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13-ethyl-3-methoxygona-1,3,5(10),8-tetraen-17β-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.353 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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